Cas no 13066-95-0 (4-Aminobenzene-1,3-diol)

4-Aminobenzene-1,3-diol (CAS 2835-95-2) is an organic compound featuring both amino and hydroxyl functional groups on a benzene ring. This structure makes it a versatile intermediate in synthetic chemistry, particularly in the production of dyes, pharmaceuticals, and specialty polymers. Its dual functionality allows for selective modifications, enabling applications in coupling reactions and as a precursor for heterocyclic compounds. The compound exhibits moderate solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. Careful handling is required due to its potential sensitivity to oxidation. Its balanced reactivity and structural properties make it valuable for research and industrial synthesis.
4-Aminobenzene-1,3-diol structure
4-Aminobenzene-1,3-diol structure
Product Name:4-Aminobenzene-1,3-diol
CAS No:13066-95-0
MF:C6H7NO2
MW:125.125281572342
CID:215101
PubChem ID:432827
Update Time:2025-05-24

4-Aminobenzene-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 4-Aminobenzene-1,3-diol
    • 1,3-Benzenediol,4-amino-
    • 2,4-dihydroxyaniline
    • 4-Amino-1,3-benzenediol
    • 4-Amino-1.3-dioxy-benzol
    • 4-amino-benzene-1,3-diol
    • 4-Amino-resorcin
    • 4-amino-resorcinol
    • 4-Aminoresorcinol
    • AC1L8U93
    • CHEMBL270197
    • CTK4B6863
    • SureCN593274
    • CS-0268930
    • FT-0764786
    • 13066-95-0
    • SB75417
    • 4-Amino-1,3-benzenediol #
    • AKOS006221648
    • SCHEMBL593274
    • 4-amino resorcinol
    • EN300-120206
    • DTXSID10156668
    • BDBM50373980
    • 1,3-Benzenediol, 4-amino-
    • D88056
    • NS00024120
    • DA-12795
    • aniline, 2,4-dihydroxy-
    • MDL: MFCD19159567
    • Inchi: 1S/C6H7NO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H,7H2
    • InChI Key: ROCVGJLXIARCAC-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1N)O

Computed Properties

  • Exact Mass: 125.04771
  • Monoisotopic Mass: 125.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • Density: 1.412
  • Boiling Point: 345.2°Cat760mmHg
  • Flash Point: 162.6°C
  • Refractive Index: 1.7
  • PSA: 66.48

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4-Aminobenzene-1,3-diol Related Literature

Additional information on 4-Aminobenzene-1,3-diol

4-Aminobenzene-1,3-diol: A Comprehensive Overview

4-Aminobenzene-1,3-diol (CAS No. 13066-95-0) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also known as 4-aminoresorcinol, is characterized by its unique structure, which includes an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical reactions.

The synthesis of 4-aminoresorcinol can be achieved through several methods, including the reduction of corresponding nitro compounds or the hydrolysis of specific precursors. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly synthesis pathways for this compound. For instance, researchers have explored the use of biocatalysts and microwave-assisted reactions to optimize the production process, reducing both time and energy consumption.

One of the most notable applications of 4-aminoresorcinol is in the field of pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics and anticancer agents. A study published in 2023 highlighted its role in the development of a novel class of drugs targeting specific enzymes involved in cancer progression. The compound's ability to form stable complexes with metal ions has also made it valuable in drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.

In addition to its pharmaceutical applications, 4-aminoresorcinol finds extensive use in materials science. It is a key component in the synthesis of advanced polymers and composites, particularly those with enhanced thermal stability and mechanical properties. Recent research has focused on its application in creating bio-inspired materials that mimic natural structures, such as those found in bone or nacre. These materials hold promise for use in aerospace, automotive industries, and biomedical devices.

The electronic properties of 4-aminoresorcinol make it an attractive candidate for applications in electronics and optoelectronics. Its ability to act as both an electron donor and acceptor enables its use in designing organic semiconductors and light-emitting diodes (LEDs). A groundbreaking study published earlier this year demonstrated its potential in creating flexible electronics with high efficiency and durability under varying environmental conditions.

Furthermore, 4-aminoresorcinol plays a crucial role in analytical chemistry as a reagent for detecting metal ions and other analytes. Its high sensitivity and selectivity make it ideal for use in sensors and biosensors. Recent advancements have leveraged nanotechnology to enhance its sensing capabilities, leading to the development of portable devices capable of detecting trace amounts of heavy metals in water samples.

The environmental impact of 4-aminoresorcinol has also been a subject of recent research. Studies have shown that it can be effectively used as a remediation agent for contaminated soil and water. Its ability to chelate heavy metals allows it to facilitate their removal from polluted environments, contributing to sustainable environmental practices.

In conclusion, 4-aminoresorcinol (CAS No. 13066-95-0) is a multifaceted compound with applications spanning pharmaceuticals, materials science, electronics, analytical chemistry, and environmental remediation. Its unique chemical properties and functional groups make it an invaluable tool for researchers and industries alike. As ongoing research continues to uncover new potential uses and optimize its production processes, 4-aminoresorcinol is poised to play an even more significant role in advancing technological innovations across various disciplines.

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